

# Application Notes and Protocols for Patient Selection in AMT-130 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the patient selection criteria, relevant experimental protocols, and the therapeutic rationale for the AMT-130 clinical trials, a gene therapy under investigation for Huntington's Disease (HD).

### **Introduction to AMT-130**

AMT-130 is an investigational gene therapy designed to treat Huntington's Disease by slowing the progression of the disease.[1][2] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a specially designed microRNA (miRNA) to silence the huntingtin gene (HTT).[3] This approach aims to inhibit the production of the mutant huntingtin protein (mHTT), which is the underlying cause of HD. AMT-130 is administered directly into the brain, specifically the striatum (caudate and putamen), via a one-time neurosurgical procedure.[4][5] The therapy is designed to non-selectively lower both the mutant and normal huntingtin protein. [4]

## **Patient Selection Criteria**

The selection of appropriate candidates is critical for the safety and efficacy evaluation of AMT-130. The following tables summarize the key inclusion and exclusion criteria for the Phase I/II clinical trials conducted in the United States (NCT04120493) and Europe (NCT05243017).

## **Inclusion Criteria**



| Criteria                                        | Specification                                                                                                    | Source(s) |
|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Diagnosis                                       | Definitive clinical diagnosis of early manifest Huntington's Disease.                                            | [4]       |
| Age                                             | 25 to 65 years.                                                                                                  | [3][4][6] |
| Genetic Confirmation                            | HTT gene expansion with ≥40 CAG repeats.                                                                         | [4][6][7] |
| Disease Stage (UHDRS Total Functional Capacity) | TFC score of 9 to 13 (for specific cohorts).                                                                     | [3]       |
| TFC score of ≥11 (for other cohorts).           | [3][5]                                                                                                           |           |
| Diagnostic Confidence Level (DCL)               | DCL of 4, or DCL of 3 with additional cognitive or multidimensional manifest symptoms.                           | [3][5]    |
| MRI Volumetric Requirements (per hemisphere)    | Putamen volume ≥2.5 cm³.                                                                                         | [5]       |
| Caudate volume ≥2.0 cm <sup>3</sup> .           | [5]                                                                                                              |           |
| Medication Stability                            | Stable dosage of all HD-<br>related concomitant<br>medications for at least 3<br>months prior to screening.      | [6]       |
| Informed Consent                                | Able and willing to provide written informed consent.                                                            | [3][6]    |
| Contraception                                   | Females of childbearing potential and sexually mature males must use a highly effective method of birth control. | [5]       |





## **Exclusion Criteria**



| Category                                                                                                                                   | Specific Criteria                                                                                          | Source(s)    |
|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Prior/Concurrent Treatments                                                                                                                | Receipt of any experimental agent within 60 days or five half-lives prior to screening.                    | [3][5][6]    |
| Previous exposure to gene therapy, RNA- or DNA-targeted HD agents (e.g., ASOs), cell transplantation, or other experimental brain surgery. | [3][4][5][6]                                                                                               |              |
| Medical History                                                                                                                            | Malignancy within 5 years of screening (with exceptions for certain skin or cervical cancers).             | [3][6]       |
| Major medical or surgical procedure with general anesthesia within 12 weeks of screening.                                                  | [3][6]                                                                                                     |              |
| Known immunodeficiency, positive screen for HIV, Hepatitis C (antibody and RNA), or Hepatitis B (surface antigen).                         | [5]                                                                                                        | <del>-</del> |
| History of active tuberculosis or a positive tuberculosis blood test at screening.                                                         | [5]                                                                                                        |              |
| Neurological                                                                                                                               | Presence of an implanted deep brain stimulation device, ventriculoperitoneal shunt, or other CSF catheter. | [3][6]       |
| Brain or spinal pathology that could interfere with AMT-130 delivery or pose a significant neurological comorbidity.                       | [3][6]                                                                                                     |              |



| Any contraindication to a 3.0 Tesla MRI or lumbar puncture. | [3][6]                                                                                                                                                                  | <del>-</del> |
|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Psychiatric                                                 | Evidence of suicide risk, including a suicide attempt within the past year or recent suicidal ideation.                                                                 | [3][5][6]    |
| Laboratory Values                                           | Alanine aminotransferase<br>(ALT) >2x ULN.                                                                                                                              | [6]          |
| Aspartate aminotransferase (AST) >2x ULN.                   | [6]                                                                                                                                                                     |              |
| Total bilirubin >2x ULN.                                    | [6]                                                                                                                                                                     |              |
| Alkaline phosphatase (ALP) >2x ULN.                         | [6]                                                                                                                                                                     | _            |
| Creatinine >1.5x ULN.                                       | [6]                                                                                                                                                                     | _            |
| Platelet count <100,000/mm³.                                | [6]                                                                                                                                                                     | _            |
| Prothrombin time (PT) >1.2x ULN.                            | [3][6]                                                                                                                                                                  |              |
| Partial thromboplastin time (PTT) >1.2x ULN.                | [3][6]                                                                                                                                                                  |              |
| Allergies/Sensitivities                                     | Known allergy or hypersensitivity to the investigational product, related compounds, gadoteridol (MRI contrast agent), or medications in the immunosuppression regimen. | [3][5][6]    |

# **Methodologies for Key Assessments**

Accurate and standardized assessments are fundamental to the patient selection process. Below are protocols for the key evaluations cited in the clinical trial criteria.



## **Unified Huntington's Disease Rating Scale (UHDRS)**

Objective: To provide a comprehensive and uniform assessment of the clinical features and progression of HD across motor, cognitive, behavioral, and functional domains.

Methodology: The UHDRS is administered by a trained and certified rater. It consists of several parts:

- Motor Assessment: This section includes 31 items that evaluate aspects such as ocular movements, chorea, dystonia, gait, and bradykinesia. Each item is scored on a 5-point scale (0-4), with higher scores indicating more severe motor impairment. The Total Motor Score (TMS) ranges from 0 to 124.[8]
- Cognitive Assessment: This battery includes tests like the Symbol Digit Modalities Test,
   Stroop Color and Word Test, and Verbal Fluency Test to assess cognitive functions. Higher scores generally indicate better performance.[9]
- Behavioral Assessment: This part evaluates the frequency and severity of 11 behavioral symptoms, including depression, irritability, and obsessive-compulsive behaviors. Scores can range from 0 to 88, with higher scores reflecting more significant behavioral issues.[9]
- Functional Assessment: This includes the Total Functional Capacity (TFC) scale, which is a critical measure for staging the disease and a key inclusion criterion. The TFC assesses the patient's ability to manage finances, perform domestic chores, and handle activities of daily living. Scores range from 0-13, with lower scores indicating reduced functional capacity.[9]

## **Genetic Confirmation: CAG Repeat Sizing**

Objective: To confirm the genetic diagnosis of Huntington's Disease and ensure the patient meets the inclusion criterion of ≥40 CAG repeats in the HTT gene.

#### Methodology:

- DNA Extraction: Genomic DNA is isolated from a patient's blood sample.
- PCR Amplification: A polymerase chain reaction (PCR)-based method is employed. Specifically, a triplet repeat-primed PCR (TP-PCR) followed by a fluorescent fragment length assay is a common technique.[10][11]



- Primers flanking the CAG repeat region in exon 1 of the HTT gene are used to amplify this specific DNA segment.
- One of the primers is fluorescently labeled to allow for detection.
- Fragment Analysis: The amplified PCR products are separated by size using capillary electrophoresis.[10]
- Sizing and Interpretation: The size of the fluorescently labeled DNA fragment directly
  correlates with the number of CAG repeats. The number of repeats is calculated by
  comparing the fragment size to a known standard. An allele with 40 or more CAG repeats is
  considered a full-penetrance, disease-causing allele.[12]

#### **Volumetric MRI of the Brain**

Objective: To assess the structural integrity of the brain, specifically the caudate and putamen, and to ensure patients meet the volumetric inclusion criteria. Striatal atrophy is a well-established biomarker of HD progression.[13]

#### Methodology:

- Image Acquisition:
  - Patients undergo a 3.0 Tesla Magnetic Resonance Imaging (MRI) scan of the brain.[3][6]
  - A high-resolution, 3D T1-weighted imaging sequence is acquired, which provides excellent contrast between gray and white matter, essential for accurate volumetric analysis.
- Image Processing and Segmentation:
  - The acquired MRI data is processed using specialized software.
  - Automated or semi-automated segmentation algorithms are used to define the anatomical boundaries of the brain structures of interest, particularly the caudate and putamen.
- Volume Calculation:



- Once the structures are segmented, their volumes are calculated in cubic centimeters (cm³).
- These calculated volumes are then compared against the thresholds specified in the inclusion criteria (Putamen ≥2.5 cm³ and Caudate ≥2.0 cm³ per side).[5]
- Standardized protocols and quality control are crucial to minimize variability in these measurements.[14][15][16]

# Visualized Workflows and Pathways Patient Selection Workflow for AMT-130 Trials









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial HDBuzz [en.hdbuzz.net]
- 2. Recent results for AMT-130: a step towards treatments that could slow Huntington's disease – European Huntington Association [eurohuntington.org]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. AAV5-miHTT Gene Therapy Demonstrates Sustained Huntingtin Lowering and Functional Improvement in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAV5-miHTT Gene Therapy Demonstrates Broad Distribution and Strong Human Mutant Huntingtin Lowering in a Huntington's Disease Minipig Model PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Assessing DNA Repair and Repeat Expansion in Huntington's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Counting CAG repeats in the Huntington's disease gene by restriction endonuclease EcoP15I cleavage PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment Scales for Patients with Advanced Huntington's Disease: Comparison of the UHDRS and UHDRS-FAP PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measures [bio-protocol.org]
- 10. Prevention Genetics [preventiongenetics.com]
- 11. Huntington Disease (HD) CAG Repeat Expansion | Test Fact Sheet [arupconsult.com]
- 12. Huntington's disease Wikipedia [en.wikipedia.org]
- 13. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 14. Recommendations to Optimize the Use of Volumetric MRI in Huntington's Disease Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recommendations to Optimize the Use of Volumetric MRI in Huntington's Disease Clinical Trials UCL Discovery [discovery.ucl.ac.uk]



 To cite this document: BenchChem. [Application Notes and Protocols for Patient Selection in AMT-130 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667655#patient-selection-criteria-for-amt-130-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com